TRIADIMENOL ISOMER B

Description

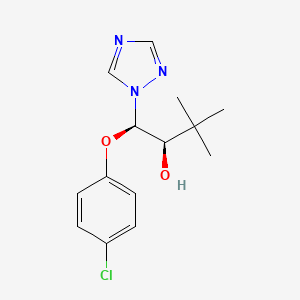

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

70585-37-4 |

|---|---|

Formule moléculaire |

C14H18ClN3O2 |

Poids moléculaire |

295.76 g/mol |

Nom IUPAC |

(1S,2S)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13+/m1/s1 |

Clé InChI |

BAZVSMNPJJMILC-OLZOCXBDSA-N |

SMILES |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |

SMILES isomérique |

CC(C)(C)[C@@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |

SMILES canonique |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |

Synonymes |

triadimenol A |

Origine du produit |

United States |

Stereochemistry and Chiral Dynamics of Triadimenol Isomer B

Structural Elucidation of Triadimenol (B1683232) Isomer B Diastereomers (SS and RR forms)

Triadimenol, chemically designated as 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol, features two chiral centers at the C1 and C2 positions of its butane (B89635) backbone nih.gov. Triadimenol Isomer B refers to the cis-diastereomeric pair, which comprises the (1R,2R) and (1S,2S) enantiomers ebi.ac.uknih.govfao.org. These enantiomers are non-superimposable mirror images of each other. While detailed X-ray crystallographic data for each specific isomer of this compound is not extensively detailed in the reviewed literature, their configurations are established through spectroscopic methods and by comparison with known stereoisomers ebi.ac.uknih.govontosight.ai. The structural elucidation typically relies on advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can elucidate the relative stereochemistry (cis or trans) and, when combined with chiral derivatization or comparison to standards, can help assign absolute configurations ebi.ac.uknih.gov.

Table 1: Triadimenol Stereoisomer Classification

| Diastereomer Pair | Enantiomers | Configuration |

| Triadimenol-A | (1R,2S) and (1S,2R) | Trans |

| Triadimenol-B | (1R,2R) and (1S,2S) | Cis |

Enantiomeric Resolution Techniques for this compound

The separation of individual enantiomers, particularly for this compound, is essential for studying their differential biological activities and environmental impacts. Chromatographic techniques employing chiral stationary phases (CSPs) are the most common methods for achieving this enantiomeric resolution saffi.eumdpi.comscilit.comresearchgate.networldleadershipacademy.live.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for separating triadimenol enantiomers. Methods utilizing CSPs, such as the Acquity Trefoil CEL2 column, in conjunction with a mobile phase comprising supercritical carbon dioxide and a modifier like ammonia-methanol, have demonstrated effective separation of triadimenol enantiomers scilit.comresearchgate.net. SFC offers advantages such as speed, efficiency, and reduced solvent consumption saffi.euresearchgate.net.

Capillary Electrophoresis (CE) is another viable method for enantiomeric separation. Studies have shown that using sulfated beta-cyclodextrin (B164692) as a chiral selector in CE systems can effectively recognize and separate triadimenol enantiomers. This technique involves multiple interactions, including inclusion effects, electrostatic interactions, and hydrogen bonding, between the cyclodextrin (B1172386) and the analyte nih.gov.

Table 2: Enantiomeric Resolution Techniques for Triadimenol

| Technique | Chiral Stationary Phase (CSP) / Selector | Mobile Phase (Example) | Key Findings/Notes |

| Supercritical Fluid Chromatography (SFC) | Acquity Trefoil CEL2 | Supercritical CO₂ / 0.5% Ammonia-Methanol | Efficient separation of enantiomers; suitable for trace analysis scilit.comresearchgate.net. |

| Capillary Electrophoresis (CE) | Sulfated beta-cyclodextrin | Phosphate buffer (pH 2.5) with 2% Sulfated β-CD | Simultaneous resolution of all chiral isomers achieved in under 30 minutes; mild procedure nih.gov. |

Stereoselective Synthetic Pathways for this compound

While de novo stereoselective synthesis pathways for specific triadimenol isomers are not extensively detailed in the provided literature, the microbial transformation of triadimefon (B1683231) (a precursor fungicide) to triadimenol is a significant source of stereoisomers and highlights the stereoselective nature of biological processes ebi.ac.uknih.govunl.eduacs.orglacertilia.deresearchgate.net. This biotransformation involves the reduction of triadimefon's carbonyl group to an alcohol, creating the second chiral center and yielding all four triadimenol stereoisomers ebi.ac.ukunl.edu.

Research indicates that this microbial transformation is enantioselective, with different production rates observed for each of the four triadimenol stereoisomers ebi.ac.ukacs.orglacertilia.de. Consequently, the relative abundances of the stereoisomers formed through biotransformation can differ significantly from those found in commercially produced racemic mixtures ebi.ac.ukacs.org. For instance, in soil studies, the S-(+)-enantiomer of triadimefon often reacts faster than its R-(-) counterpart, influencing the resulting triadimenol stereoisomer profile ebi.ac.ukacs.org. This stereoselective formation is critical for risk assessment, as different stereoisomers can exhibit varying toxicities and biological activities ebi.ac.ukunl.eduacs.org.

Conformational Analysis of this compound

Conformational analysis of triadimenol, including its Isomer B forms, is important for understanding its molecular interactions, such as binding to target enzymes like lanosterol (B1674476) 14α-demethylase ontosight.airesearchgate.netplos.org. Density Functional Theory (DFT) calculations, along with spectroscopic analyses (FT-IR, Raman, SERS), are employed to investigate the molecular structure and properties of triadimenol researchgate.net.

Studies involving molecular docking of triadimenol with proteins, such as the CYP51 enzyme, reveal specific binding orientations. These analyses suggest that the triazole ring interacts with the active site, often coordinating with a heme iron atom, while other parts of the molecule, like the 4-chlorophenyl group, adopt specific positions relative to the protein surface researchgate.netplos.orgresearchgate.net. These interactions are dictated by the molecule's conformation, including torsional angles and spatial arrangements of its functional groups. While specific dihedral angles or energy minima for this compound conformers are not detailed in the provided snippets, DFT studies provide insights into the preferred orientations and electronic properties relevant to its fungicidal activity and interactions with biological targets.

Compound Names Mentioned:

Triadimenol

this compound

Triadimenol-A

Triadimenol-B

(1R,2R)-Triadimenol

(1S,2S)-Triadimenol

(1R,2S)-Triadimenol

(1S,2R)-Triadimenol

Triadimefon

Molecular and Cellular Mechanisms of Antifungal Action of Triadimenol Isomer B

Inhibition of Fungal Sterol Biosynthesis Pathway by Triadimenol (B1683232) Isomer B

The primary mode of action for Triadimenol Isomer B, like other triazole fungicides, is the inhibition of the fungal sterol biosynthesis pathway. herts.ac.ukmdpi.com Specifically, it targets and disrupts the C14-demethylation of lanosterol (B1674476) or 24-methylenedihydrolanosterol. This enzymatic step is a critical part of the multi-step conversion of lanosterol to ergosterol (B1671047), the principal sterol in the membranes of most fungi.

Ergosterol is vital for maintaining the integrity, fluidity, and function of the fungal plasma membrane. It plays a role analogous to that of cholesterol in mammalian cells, regulating membrane permeability and the activity of membrane-bound enzymes. By inhibiting the 14α-demethylase enzyme, this compound effectively halts the production of ergosterol, which is a key factor in its fungicidal effect. mdpi.com This disruption ultimately leads to the cessation of fungal growth and development.

Specificity of this compound Binding to Fungal Sterol 14α-Demethylase (CYP51)

The specific molecular target of this compound is the fungal enzyme sterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene. mdpi.com The inhibitory action results from the binding of the triazole ring of the fungicide molecule to the heme iron atom at the active site of the CYP51 enzyme.

This binding is a specific interaction where the N-4 nitrogen of the triazole ring forms a coordinate bond with the ferric iron of the protoporphyrin IX group within the enzyme's active site. This effectively blocks the natural substrate, lanosterol, from binding and undergoing the necessary oxidative demethylation. This targeted inhibition is highly effective, leading to a significant disruption of the entire sterol biosynthesis pathway. While the binding affinity can vary between different triazoles, the fundamental mechanism of direct interaction with the CYP51 heme group is a defining characteristic of this class of fungicides.

Downstream Molecular Perturbations in Fungal Cell Membrane Structure and Function

The inhibition of CYP51 by this compound triggers a cascade of downstream molecular events that are detrimental to the fungal cell. The primary consequences are twofold: the depletion of ergosterol and the accumulation of abnormal 14α-methylated sterol precursors, such as lanosterol. mdpi.com

This alteration in sterol composition has profound effects on the fungal cell membrane. The accumulation of methylated sterols disrupts the normal packing of phospholipids, leading to significant changes in membrane structure and function. Key perturbations include:

Altered Membrane Fluidity and Permeability: The improper sterols increase membrane rigidity and disrupt its selective permeability, leading to leakage of essential cellular contents and an inability to maintain proper ion gradients.

Impaired Enzyme Function: The function of many membrane-bound enzymes, which are crucial for cellular processes like nutrient transport and cell wall synthesis, is compromised due to the altered lipid environment.

Disrupted Cell Growth and Division: The compromised membrane cannot support normal cell growth, hyphal extension, or cell division, ultimately leading to the cessation of fungal proliferation. nih.gov

These combined perturbations result in fungistatic and, at higher concentrations, fungicidal effects.

Comparative Analysis of Diastereomer-Specific Fungicidal Efficacy (Isomer A vs. Isomer B)

As a chiral molecule, the biological activity of Triadimenol's stereoisomers can vary significantly. Research indicates a high degree of stereoselectivity in the fungicidal action of Triadimenol, with different isomers exhibiting vastly different levels of efficacy. researchgate.netresearchgate.net

| Diastereomer | Stereoisomers | Relative Fungicidal Activity | Notes |

|---|---|---|---|

| Isomer A | (1R,2S) and (1S,2R) | High | Contains the most potent enantiomer (1S,2R). Considered the more fungicidally active diastereomer. |

| Isomer B | (1R,2R) and (1S,2S) | Low | Considered the less toxic and less fungicidally active diastereomer. nih.gov |

Impact of this compound on Fungal Growth and Development (non-clinical)

The biochemical interference of this compound in sterol biosynthesis manifests in observable, detrimental effects on fungal growth and morphology in non-clinical settings. The disruption of cell membrane integrity directly impacts the physical processes of fungal development.

Inhibition of Mycelial Growth: Laboratory assays consistently show that exposure to triazole fungicides inhibits the radial growth of fungal colonies on agar (B569324) media. mdpi.commdpi.com The mycelia of treated fungi often exhibit abnormal morphology, such as excessive branching, swelling, and stunted hyphal tips, in contrast to the smooth, straight growth of untreated mycelia. nih.gov

Inhibition of Spore Germination: Spore germination is a critical stage in the fungal life cycle and is highly dependent on proper membrane function for the emergence of the germ tube. Triazoles have been shown to effectively inhibit the germination of fungal spores, preventing the initiation of infection. nih.gov

Disruption of Cell Division: The inability to synthesize new, functional cell membranes prevents the fungus from completing cell division and proliferation, leading to a fungistatic effect that contains the spread of the pathogen.

These impacts collectively demonstrate the efficacy of Triadimenol as a fungicide, with its primary mechanism of sterol biosynthesis inhibition translating directly into the arrest of fungal growth and development.

Environmental Fate and Biotransformation of Triadimenol Isomer B

Abiotic Degradation Pathways in Environmental Matrices

The environmental persistence and transformation of Triadimenol (B1683232) Isomer B are governed by several abiotic processes. These include hydrolysis, photolysis, adsorption/desorption in soil and sediment, and volatilization. Understanding these pathways is crucial for assessing the potential environmental impact of this compound.

Hydrolytic Stability and Kinetics of Triadimenol Isomer B

Triadimenol has been found to be stable to hydrolysis. regulations.gov Studies conducted at 20°C and 40°C in buffered solutions at pH 4, 7, and 9 showed no significant degradation of triadimenol over a 32-day period. fao.org The extrapolated half-life under these conditions is greater than one year for all pH values. fao.org This high stability indicates that hydrolysis is not a significant degradation pathway for triadimenol in the environment.

Table 1: Hydrolytic Stability of Triadimenol

| pH | Temperature (°C) | Half-life (days) | Degradation after 32 days (%) |

|---|---|---|---|

| 4 | 20 & 40 | > 365 | < 3 |

| 7 | 20 & 40 | > 365 | < 3 |

| 9 | 20 & 40 | > 365 | < 3 |

Data sourced from a 32-day study. fao.org

Photolytic Transformation Studies and Identification of Degradation Products

The photolytic degradation of triadimenol is influenced by the medium and the wavelength of light. In methanol, photolysis leads to the formation of two major degradation products: 4-chlorophenol (B41353) and 1-(4-chlorophenoxy)3,3-dimethylbutan-2-one. nih.gov When exposed as a solid deposit on a borosilicate glass system, 50% photodegradation occurred in 20 days. nih.gov Irradiation for 5 hours using a quartz apparatus resulted in 90% degradation. nih.gov The primary photolytic reactions include photooxidation and dechlorination. nih.gov

In aqueous solutions, triadimenol is relatively stable under natural sunlight conditions. researchgate.netresearchgate.net However, under continuous irradiation with a xenon lamp (equivalent to 40.9 days of summer sunlight in Phoenix, Arizona), triadimenol in a pH 7 buffer solution dissipated with a half-life of 10.7 days. regulations.gov The adjusted environmental phototransformation half-life is approximately 36.5 days. regulations.gov A study identified a large polar peak containing multiple components, none of which exceeded 10% of the applied radioactivity, indicating the formation of multiple minor photoproducts. regulations.gov Key photodegradation products identified in various studies include 1,2,4-triazole (B32235) and 4-chlorophenol. nih.govresearchgate.net

Table 2: Photolytic Degradation of Triadimenol

| Medium | Light Source | Half-life | Major Degradation Products |

|---|---|---|---|

| Methanol | Not specified | Not specified | 4-chlorophenol, 1-(4-chlorophenoxy)3,3-dimethylbutan-2-one |

| Solid on Glass | Not specified | 20 days (50% degradation) | Not specified |

| Aqueous Buffer (pH 7) | Xenon Lamp | 10.7 days (continuous irradiation) | Multiple minor polar products, 1,2,4-triazole, 4-chlorophenol |

Data from various photolysis studies. nih.govresearchgate.netregulations.gov

Adsorption and Desorption Behavior in Soil and Sediment Systems

The mobility of triadimenol in soil and sediment is influenced by its adsorption and desorption characteristics. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the potential for a chemical to move in soil. Koc values for triadimenol have been estimated for various soil types across Europe. nih.gov For instance, in a clay soil from Sicily, Italy, the Koc was 992, while in a silt loam from Peloponnesos, Greece, it was 161. nih.gov In a German pond sediment, the Freundlich adsorption coefficient (Kf) was 8.3, the distribution coefficient (Kd) was 7.6, and the Koc was calculated to be 211. nih.gov These values suggest that triadimenol has a moderate potential for mobility and is likely to be found in both the soil and water phases.

Table 3: Soil Adsorption Coefficients for Triadimenol

| Location | Soil Type | Koc Value | Reference |

|---|---|---|---|

| Sicily, Italy | Clay | 992 | nih.gov |

| Peloponnesos, Greece | Silt Loam | 161 | nih.gov |

Volatilization from Water and Soil Surfaces

The potential for triadimenol to volatilize from water and soil surfaces is considered to be low. The Henry's Law constant, a measure of the tendency of a chemical to partition between air and water, is estimated to be 1.3 x 10⁻¹² atm-cu m/mole for triadimenol. nih.gov This low value, derived from its vapor pressure (3.1 x 10⁻¹⁰ mm Hg) and water solubility (120 mg/L), indicates that triadimenol is essentially nonvolatile from water surfaces. nih.gov Consequently, volatilization is not expected to be a significant dissipation pathway for this compound from either water bodies or moist soil surfaces.

Microbial Metabolism and Biodegradation Processes

Biotransformation Pathways in Soil Microbial Communities

Microbial activity plays a significant role in the transformation of triadimenol in soil environments. Triadimenol is a major metabolite of the fungicide triadimefon (B1683231), and its formation in soil is a microbially-mediated process. nih.govacs.org The transformation of triadimefon to triadimenol involves the reduction of a ketone group to an alcohol, creating a new chiral center and resulting in four possible stereoisomers of triadimenol. nih.govacs.org

Studies have shown that this biotransformation is stereoselective. ebi.ac.uk For example, in the degradation of triadimefon, the S-(+)-enantiomer often reacts faster than the R-(-) enantiomer. nih.govacs.org This leads to a non-racemic mixture of triadimenol stereoisomers in the soil, with concentrations of the four stereoisomers differing from each other. nih.govacs.org Specifically, in field studies, the diastereomer B of triadimenol was found to be preferentially formed in soil, while diastereomer A was more prominent in wheat straw. nih.gov The degradation of triadimenol itself also exhibits some stereoselectivity, with the 1S,2S isomer sometimes showing greater persistence than other isomers. ebi.ac.uk It has also been noted that epimerization from triadimenol-A to the more configurationally stable triadimenol-B can occur during the dissipation process in soil. ebi.ac.uk

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2,4-triazole |

| 1-(4-chlorophenoxy)3,3-dimethylbutan-2-one |

| 1-phenoxy-3,3dimethyl-1-(1,2,4-triazol-l-yl)-butan-2-ol |

| 4-chlorophenol |

| Triadimefon |

| Triadimenol |

| Triadimenol Isomer A |

Identification of Microbial Metabolites of this compound

The primary pathway for the environmental formation of triadimenol, including Isomer B, is through the microbial transformation of the parent fungicide, triadimefon. usask.canih.gov This transformation is a biotic and enantioselective process, involving the reduction of the prochiral ketone group in triadimefon to a hydroxyl group, which creates triadimenol with its two chiral centers and four stereoisomers. usask.canih.gov

While triadimenol itself is a principal metabolite, further microbial degradation occurs. The metabolism of triadimenol primarily involves the oxidation of the tert-butyl group. inchem.orgwho.int This leads to the formation of key metabolites such as hydroxy triadimenol and carboxy triadimenol. who.int Cleavage of the molecule can also occur, yielding 4-chlorophenol. inchem.org In animal metabolism studies, which can indicate potential environmental pathways, the main identified metabolites were triadimenol acid and other oxidized derivatives like KWG 1342 and KWG 1323. inchem.org

The microbial transformation of triadimefon does not produce the same ratio of stereoisomers found in commercial triadimenol products. nih.gov Instead, soil microbes produce the four stereoisomers of triadimenol at different rates, leading to a unique environmental signature. nih.gov

Table 1: Identified and Potential Microbial Metabolites of Triadimenol (Data synthesized from animal and plant metabolism studies, indicating potential microbial pathways)

| Metabolite Name | Chemical Transformation | Reference |

| Hydroxy triadimenol (KWG 1342) | Oxidation of a t-butyl methyl group to a hydroxyl group. | inchem.orgwho.int |

| Carboxy triadimenol (KWG 1640) | Oxidation of a t-butyl methyl group to a carboxylic acid group. | inchem.orgwho.int |

| 4-chlorophenol | Cleavage of the chlorophenoxy ether linkage. | inchem.org |

| KWG 1323 | A further oxidized metabolite. | inchem.org |

Role of Specific Microbial Species in this compound Degradation

The degradation of triadimefon into triadimenol is predominantly a biologically mediated process driven by soil microorganisms. usask.ca While specific studies isolating microbes that degrade this compound are limited, research on the parent compound provides insight. Studies have identified microorganisms such as Arthrobacter and Halomonas as playing significant roles in the stereoselective conversion of triadimefon isomers in soil. usask.ca

The transformation process is known to be biotic, as evidenced by comparisons between sterilized and non-sterilized soil, where degradation is significantly faster in the presence of an active microbial community. usask.ca The enantioselective nature of this transformation, where the S-(+)-enantiomer of triadimefon degrades more rapidly than the R-(-)-enantiomer, further underscores the enzymatic role of specific microbial populations. nih.govebi.ac.uk This selective production by soil biota results in a unique stereoisomer profile of triadimenol in the environment, which differs from that of commercially produced triadimenol. nih.gov

Influence on Non-Target Microbial Community Dynamics in Soil

The application of triazole fungicides, the class to which triadimenol belongs, can influence the dynamics of non-target soil microbial communities. Research indicates that while bacterial communities may show minimal changes, fungal communities often exhibit a strong response to exposure. biorxiv.org A study investigating ten common pesticides found that a triazole fungicide induced substantial shifts in fungal community composition. biorxiv.org

Plant Uptake and Metabolism in Non-Crop Species

Note: Research on the uptake and metabolism of triadimenol has been conducted primarily on crop species. The following sections describe general mechanisms observed in these plants, which are indicative of processes in other plant species.

Absorption and Translocation Mechanisms in Plant Tissues

Triadimenol is a systemic fungicide, meaning it is absorbed by plants and transported throughout their tissues. nih.govinchem.org The primary route of absorption is through the roots from the soil, with a demonstrated relationship between the concentration in the soil and the amount absorbed by the plant. inchem.org

This uptake is not a simple passive process. Evidence points to the preferential uptake of different enantiomers, which is likely mediated by specialized membrane-bound transporters or channels located in the root plasmalemma, xylem, and phloem. researchgate.net Once absorbed by the roots, triadimenol moves systemically within the plant, a process characterized by acropetal redistribution, meaning it moves upwards from the roots towards the stem, leaves, and other aerial parts. endsdhi.com

Conjugation and Biotransformation Products in Plants

Once absorbed, this compound undergoes biotransformation within plant tissues. A primary metabolic pathway is the oxidation of the tert-butyl group, similar to the process observed in microbial and animal metabolism. inchem.org This oxidation leads to the formation of metabolites such as hydroxy triadimenol (identified as KWG 1342). inchem.org

A significant aspect of plant metabolism is the conjugation of these metabolites. The parent compound and its metabolites, including KWG 1342 and 4-chlorophenol (formed from the cleavage of the molecule), are often bound to sugars to form glycoside conjugates, with B-glycosides being predominant. inchem.org This conjugation process increases the water solubility of the compounds, facilitating their transport and sequestration within the plant. In studies on wheat straw, identified metabolites included triadimenol isomers, the hydroxylated metabolite M10, and the parent compound triadimefon. fao.org

Table 2: Identified Plant Biotransformation Products of Triadimenol

| Product Name/Identifier | Type of Product | Reference |

| Hydroxy triadimenol (M10/KWG 1342) | Metabolite (Oxidation Product) | inchem.orgfao.org |

| 4-chlorophenol | Metabolite (Cleavage Product) | inchem.org |

| Glycoside Conjugates | Conjugated Metabolites | inchem.org |

| Triadimefon (M01) | Precursor/Metabolite | fao.org |

Root-to-Shoot Movement and Distribution Patterns

Following root absorption, triadimenol and its metabolites are distributed throughout the plant via the vascular system, demonstrating clear root-to-shoot movement. Studies using labeled triadimenol on wheat seeds have tracked its distribution into various plant parts during growth. fao.org

Significant residues were detected in the forage (leaves and stems) early in the growth cycle, which then decreased over time. fao.org However, residues persisted and were found in the straw and grain at harvest, confirming that the compound and its metabolites are translocated throughout the plant's life cycle. fao.org This distribution pattern is characteristic of systemic pesticides that move through the xylem to aerial plant tissues.

Table 3: Example of Triadimenol Distribution in Wheat Following Seed Treatment

| Plant Tissue | Time After Sowing | Residue Level (mg/kg triadimenol equivalents) | Reference |

| Forage | 15 days | 0.19 | fao.org |

| Forage | 45 days | 0.04 | fao.org |

| Mature Straw | 65 days (Harvest) | 0.18 | fao.org |

| Mature Grain | 65 days (Harvest) | 0.015 | fao.org |

| Soil | 65 days (Harvest) | 0.006 | fao.org |

Fungal Resistance Development to Triadimenol Isomer B

Genetic and Molecular Basis of Resistance in Fungal Pathogens

The genetic foundation of resistance to triadimenol (B1683232) in fungi can vary significantly between different pathogen species. Resistance can be a qualitative trait, controlled by a single major gene, or a quantitative one, involving multiple genes (polygenic). apsnet.orgnih.gov

In the plant pathogen Pyrenophora teres, the cause of net blotch of barley, studies of progeny from crosses between sensitive and resistant isolates have shown that resistance to triadimenol segregates at a single, major genetic locus. apsnet.org This monogenic inheritance can lead to rapid evolution of resistance in field populations, as was observed in New Zealand where triadimenol became ineffective for disease control after only three years of use. apsnet.org

The primary molecular mechanisms underlying these genetic traits involve modifications to the target enzyme, its overexpression, or enhanced efflux of the fungicide from the fungal cell. nih.govnih.govnih.gov Genetic recombination through sexual or parasexual processes can also play a significant role in the dynamics of resistant subpopulations by creating new combinations of resistance and fitness traits. researchgate.net

Mechanisms of Target-Site Alteration (e.g., CYP51 Mutations)

The primary mode of action for triadimenol and other azole fungicides is the inhibition of the cytochrome P450 sterol 14α-demethylase enzyme, encoded by the CYP51 (or ERG11) gene. frontiersin.orgresearchgate.net This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. researchgate.net The most well-documented mechanism of resistance to triadimenol involves alterations to this target site, which reduce the binding affinity of the fungicide without critically impairing the enzyme's natural function. nih.gov

These alterations are typically point mutations in the CYP51 gene that result in amino acid substitutions in the enzyme. nih.govnih.gov One of the most widely reported mutations conferring resistance to triadimenol is at the tyrosine (Y) residue at position 136 (or 137 in some species). The substitution of this amino acid, often with phenylalanine (F), has been identified in numerous fungal pathogens. nih.govnih.gov

For example, the Y136F mutation is found in triadimenol-resistant isolates of Blumeria graminis (powdery mildew of barley) and Erysiphe necator (grapevine powdery mildew). nih.govresearchgate.net Similarly, the equivalent Y137F mutation in Zymoseptoria tritici was prevalent in the 1990s and confers resistance to triadimenol. nih.gov These mutations are believed to alter the structure of the enzyme's binding pocket, thereby preventing or reducing the ability of triadimenol molecules to bind effectively. nih.gov

The table below summarizes key CYP51 mutations associated with resistance to triadimenol in various fungal pathogens.

| Fungal Pathogen | CYP51 Mutation | Reference |

|---|---|---|

| Zymoseptoria tritici | Y137F | nih.gov |

| Blumeria graminis | Y136F | nih.gov |

| Erysiphe necator | Y136F | nih.govresearchgate.net |

| Puccinia triticina | Y134F (equivalent position) | nih.gov |

| Mycosphaerella fijiensis | Y136F (equivalent position) | nih.gov |

In addition to point mutations, overexpression of the CYP51 gene can also lead to resistance. nih.govtau.ac.il An excess of the functional CYP51 protein can overwhelm the fungicide, meaning there are not enough inhibitor molecules to effectively block the entire ergosterol production pathway. nih.gov This overexpression can be caused by alterations in the gene's promoter region, such as insertions or tandem repeats. nih.gov

Role of Efflux Pumps and Detoxification Systems in Resistance

Beyond target-site modification, fungal pathogens have developed other defense mechanisms to counteract the effects of triadimenol and other azoles. A key mechanism is the active transport of the fungicide out of the cell, a process mediated by efflux pumps. rnz.co.nznih.gov This reduces the intracellular concentration of the toxic compound to sub-lethal levels, allowing the fungus to survive. nih.govnih.gov

Fungal efflux pumps are typically membrane-associated transporter proteins belonging to two main superfamilies:

ATP-Binding Cassette (ABC) transporters: These proteins use the energy from ATP hydrolysis to actively pump a wide range of substrates, including azole fungicides, across the cell membrane. nih.govnih.gov

Major Facilitator Superfamily (MFS) transporters: This group of transporters utilizes the proton-motive force (a proton gradient) to drive the efflux of toxic compounds. nih.govplos.org

The overexpression of genes encoding these transporters is a common cause of multidrug resistance (MDR), where a fungus becomes resistant to several chemically unrelated compounds simultaneously. nih.govmdpi.com This increased expression can be triggered by mutations in the promoter regions of the transporter genes or in the transcription factors that regulate them. mdpi.comresearchgate.net By actively removing triadimenol from the cell, these pumps prevent the fungicide from reaching its target, the CYP51 enzyme, in sufficient concentrations to inhibit ergosterol biosynthesis. rnz.co.nz This mechanism not only confers resistance itself but also gives the fungal cell time to develop other, more permanent resistance mechanisms, such as target-site mutations. rnz.co.nz

In addition to efflux pumps, fungi may employ detoxification systems to metabolize fungicides into less toxic compounds. nih.gov One such system involves glutathione (B108866) S-transferases (GSTs), a family of enzymes that catalyze the conjugation of glutathione to various electrophilic compounds, rendering them less harmful. nih.gov While specific research on the role of GSTs in detoxifying triadimenol isomer B is limited, these enzymes are known to be involved in resistance to other fungicides and xenobiotics. nih.gov

Cross-Resistance Profiles with Other Azole Fungicides

Due to their shared mode of action—inhibiting the CYP51 enzyme—there is a potential for cross-resistance among different azole fungicides. frontiersin.org Fungi that develop resistance to triadimenol may also exhibit reduced sensitivity to other compounds in the DMI class. frontiersin.orgresearchgate.net However, the pattern of cross-resistance is not always predictable and can vary depending on the specific fungal pathogen and the underlying resistance mechanism. apsnet.orgresearchgate.net

For example, in studies of Uncinula necator, the causal agent of powdery mildew on grapes, a moderate positive correlation was found between the EC50 values for triadimenol and another DMI fungicide, fenarimol. researchgate.net This indicates that isolates with reduced sensitivity to triadimenol were also likely to have reduced sensitivity to fenarimol. researchgate.net Furthermore, in fields where triadimenol had been sprayed, the resistance of E. necator increased not only to triadimenol but also to myclobutanil (B1676884) and fenarimol. researchgate.net

Conversely, research on Pyrenophora teres has shown a lack of a clear cross-resistance relationship between triadimenol and propiconazole (B1679638), another closely related DMI fungicide. apsnet.org The correlation between the EC50 values for these two fungicides was not statistically significant, suggesting that different genes might control resistance to each DMI or that the locus for triadimenol resistance does not have a major effect on propiconazole resistance in this fungus. apsnet.org

The specific mutation in the CYP51 gene can also influence the cross-resistance profile. Some mutations may confer broad-spectrum resistance to many azoles, while others might provide resistance to a specific subset of compounds. nih.gov The combination of multiple resistance mechanisms, such as a CYP51 mutation combined with overexpression of efflux pumps, can lead to high levels of resistance and strong cross-resistance across the DMI fungicide class. nih.gov

| Fungal Pathogen | Other Azole Fungicide | Cross-Resistance Observation | Reference |

|---|---|---|---|

| Uncinula necator / Erysiphe necator | Fenarimol | Moderate positive correlation; reduced sensitivity observed. | researchgate.net |

| Erysiphe necator | Myclobutanil | Increased resistance observed after triadimenol use. | researchgate.net |

| Pyrenophora teres | Propiconazole | Lack of a clear cross-resistance relationship. | apsnet.org |

Population Dynamics of Resistance to this compound

The population dynamics of fungicide resistance describe how the frequency of resistant individuals within a pathogen population changes over time and space. Several factors influence this dynamic for triadimenol, including the intensity of fungicide use, the genetic characteristics of the pathogen, and the environmental persistence of the chemical.

The repeated and widespread application of triadimenol creates strong selective pressure that favors the survival and reproduction of resistant fungal isolates over sensitive ones. researchgate.net In some cases, this can lead to a rapid increase in the frequency of resistance. A notable example occurred in New Zealand with Pyrenophora teres, where resistance to triadimenol evolved so quickly that the fungicide became ineffective for controlling net blotch of barley within just three years of its introduction. apsnet.org This rapid evolution was likely facilitated by the monogenic nature of resistance in this particular pathogen. apsnet.org

The persistence of the fungicide in the environment can also contribute to sustained selection pressure. Triadimenol has been shown to have a long half-life in soil, ranging from 110 to 375 days. nih.gov This persistence means that fungal populations can be exposed to the selective agent for extended periods, potentially accelerating the selection of resistant strains. nih.gov

Mathematical models have been developed to study the dynamics of fungicide resistance, identifying key parameters such as the initial frequency of resistant individuals, the rate of mutation or change from sensitive to resistant, and the efficacy of the fungicide application. unicamp.br These models show that even with low initial frequencies, the resistant portion of the population can grow to dominate if the selection pressure is high and continuous. unicamp.br The genetic diversity within fungal populations provides the raw material for this evolution, with mechanisms like mutation, aneuploidy, and genetic recombination constantly generating new variants that can be selected for under fungicide pressure. nih.gov Strategies to manage resistance, therefore, often focus on reducing this selection pressure through methods like alternating fungicides with different modes of action, using mixtures, and integrating chemical control with other disease management tactics. unicamp.br

Advanced Analytical Methodologies for Triadimenol Isomer B Characterization

Chromatographic Separation Techniques for Diastereomers and Enantiomers

Chiral chromatography is indispensable for resolving the enantiomers and diastereomers of triadimenol (B1683232). Various techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), have been employed, often utilizing specialized chiral stationary phases (CSPs).

Chiral Gas Chromatography (GC) Methodologies

While GC is a common technique for pesticide analysis, its application for the direct chiral separation of triadimenol isomers is less detailed in the provided literature compared to LC and SFC. GC methods typically rely on chiral capillary columns coated with chiral selectors, such as cyclodextrin (B1172386) derivatives, to achieve enantiomeric separation mdpi.comcuni.cz. However, some studies suggest that GC approaches might be less mild or more prone to matrix interferences for certain conazole fungicides compared to liquid-phase techniques researchgate.net. Specific details regarding chiral GC columns or mobile phases for triadimenol isomers were not extensively found in the provided search results.

Chiral Liquid Chromatography (LC) Approaches

High-Performance Liquid Chromatography (HPLC), particularly using chiral stationary phases (CSPs), is a well-established method for separating triadimenol stereoisomers researchgate.netmdpi.comukm.mysaffi.euresearchgate.netnih.govscispace.comresearchgate.net. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently utilized due to their broad applicability in separating diverse chiral compounds researchgate.netmdpi.comscispace.commdpi.comresearchgate.net.

Commonly employed chiral columns include Chiralpak AD, Chiralpak IA-3, and Lux® Cellulose-2 researchgate.netscispace.commdpi.comcore.ac.ukscilit.comscience.gov. The mobile phases typically consist of mixtures of non-polar solvents like n-hexane with polar organic modifiers such as methanol, ethanol, or isopropanol, often run in isocratic or gradient elution modes mdpi.comscispace.commdpi.comresearchgate.net. The choice of modifier and column can significantly impact the resolution and elution order of the stereoisomers mdpi.comresearchgate.net.

Table 1: Representative Chiral HPLC Conditions for Triadimenol Isomer Separation

| Chromatographic Column Type | Mobile Phase Composition | Modifier Type | Detection Wavelength | Reference |

| Chiralpak AD | Hexane-Isopropanol gradient | Isopropanol | Not specified | core.ac.uk |

| Lux® Cellulose-2 | Hexane-Isopropanol (e.g., 90:10 v/v) | Isopropanol | 230 nm | scispace.com |

| Chiralpak IA-3 | Compressed liquid CO2-mixed with 14% co-solvents | Not specified | Not specified | science.gov |

| Polysaccharide derivatives | Methanol, Ethanol, or Isopropanol as modifiers | Varies | Not specified | mdpi.comresearchgate.net |

Supercritical Fluid Chromatography (SFC) for Isomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and efficient technique for the chiral separation of triazole fungicides, including triadimenol mdpi.comsaffi.eumdpi.comresearchgate.netscilit.comresearchgate.net. SFC offers advantages such as faster analysis times, reduced solvent consumption, and improved separation efficiency due to the unique properties of supercritical fluids, primarily supercritical carbon dioxide (scCO₂), which acts as the mobile phase mdpi.comsaffi.euresearchgate.net.

SFC separations typically involve scCO₂ modified with a polar organic solvent, such as methanol, ethanol, or isopropanol. Various chiral stationary phases, often polysaccharide-based, are employed, similar to those used in HPLC mdpi.comresearchgate.netresearchgate.net. Columns like ACQUITY UPC2 Trefoil AMY 1 have been successfully used for rapid chiral separations of triazole stereoisomers researchgate.net. SFC can achieve baseline separation of triadimenol stereoisomers within minutes, offering a greener and more rapid alternative to some LC methods saffi.euresearchgate.net.

Table 2: Representative SFC Conditions for Triadimenol Isomer Separation

| Chromatographic Column Type | Mobile Phase Composition | Modifier Type | Flow Rate (mL/min) | Temperature (°C) | Pressure (bar) | Reference |

| ACQUITY UPC2 Trefoil AMY 1 | Supercritical CO2 + Modifier | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| Lux® Cellulose-2 | Supercritical CO2 + 8% Methanol | Methanol | 2 | 35 | 150 | mdpi.com |

| Polysaccharide derivatives | Supercritical CO2 + Methanol, Ethanol, or Isopropanol (e.g., 0.5% ammonia (B1221849) methanol) | Varies | 1.0 | 35 | 150 | mdpi.comresearchgate.netscilit.com |

Spectroscopic Identification and Quantification

Spectroscopic techniques are vital for confirming the identity and determining the quantities of triadimenol isomers after chromatographic separation.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Metabolite Profiling

Mass Spectrometry (MS), particularly in conjunction with Liquid Chromatography (LC-MS/MS), is a powerful tool for the detection, identification, and quantification of pesticides and their metabolites, including triadimenol mdpi.comsaffi.euresearchgate.netnih.govaustinpublishinggroup.comresearchgate.netnih.gov. LC-MS/MS methods allow for sensitive and selective analysis in complex matrices like food samples and environmental water austinpublishinggroup.comnih.gov.

Tandem Mass Spectrometry (MS/MS) provides fragmentation data that aids in structural confirmation and offers enhanced selectivity for quantification, often employing Multiple Reaction Monitoring (MRM) ukm.mynih.govscience.govresearchgate.netaustinpublishinggroup.comresearchgate.netnih.govcore.ac.ukscience.gov. High-resolution MS, such as Time-of-Flight (TOF) MS, can be beneficial for identifying unknown metabolites or degradation products austinpublishinggroup.comresearchgate.net. LC-MS/MS methods are extensively used for metabolite profiling studies, enabling the tracking of transformation products in various matrices austinpublishinggroup.comresearchgate.netcore.ac.uk.

Table 3: Mass Spectrometry Applications in Triadimenol Analysis

| Technique | Application | Key Features | Reference(s) |

| LC-MS/MS | Metabolite profiling, residue analysis | High sensitivity, selectivity, quantification | mdpi.comsaffi.euresearchgate.netnih.govaustinpublishinggroup.comresearchgate.netnih.gov |

| Tandem MS | Structural confirmation, quantification | Fragmentation patterns, MRM mode | ukm.mynih.govscience.govresearchgate.netaustinpublishinggroup.comresearchgate.netnih.govcore.ac.ukscience.gov |

| LC-QTOF-MS | Identification of new metabolites | High resolution | austinpublishinggroup.comresearchgate.net |

| GC-MS | Analysis of GC-amenable conazoles | Electron Impact (EI) source, potential for matrix interference | austinpublishinggroup.comscience.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for definitive structural elucidation and confirmation of organic molecules, including stereoisomers unimi.itresearchgate.netacs.orgucm.es. Techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the molecular structure, connectivity, and stereochemistry unimi.itresearchgate.netacs.orgucm.es.

While specific NMR assignments for individual triadimenol isomers are not detailed in the provided snippets, NMR is routinely used to confirm the structure of synthesized compounds and their metabolites, often in conjunction with MS data unimi.itresearchgate.netacs.orgucm.es. Chiral shift reagents can sometimes be employed in NMR to differentiate enantiomers by forming transient diastereomeric complexes, leading to distinct signals mdpi.com. The precise assignment of signals in NMR spectra is crucial for confirming the stereochemical configuration of triadimenol isomers.

Compound List:

Triadimenol

Fenvalerate

Cyfluthrin

Diniconazole

Uniconazole

Paclobutrazol

Imazalil

Tebuconazole

Epoxiconazole

Tetraconazole

Triticonazole

Fenbuconazole

Hexaconazole

Bromuconazole

Difenoconazole

Penconazole

Etriazole

Prochloraz

Sulconazole

Bifonazole

Econazole

Clotrimazole

Salbutamol

Resveratrol

5-hydroxythiabendazole (B30175)

Triazolylalanine

Triazolylacetic acid

Structure Activity Relationship Sar Studies of Triadimenol Isomer B in Fungi

Elucidation of Stereochemical Requirements for Potent Fungicidal Activity

The spatial arrangement of substituents around the chiral centers of triadimenol (B1683232) has a profound impact on its fungicidal activity. Research has consistently shown a high degree of stereoselectivity in the biological action of this fungicide. The fungicidal potency of the four stereoisomers of triadimenol varies significantly.

Notably, the (1S,2R)-enantiomer, which is a component of the more active Isomer A (trans-diastereomer), is reported to be approximately 1000-fold more potent than the other three stereoisomers. mdpi.com This highlights the stringent stereochemical requirements for effective binding to the target site in fungi.

In contrast, Triadimenol Isomer B, comprising the (1R,2R) and (1S,2S) enantiomers, exhibits significantly weaker fungicidal activity. mdpi.com This substantial difference in potency between the diastereomers underscores the critical role of the specific three-dimensional configuration of the molecule in its ability to inhibit fungal growth. The relative orientation of the hydroxyl group, the tert-butyl group, the p-chlorophenyl group, and the triazole moiety is a key determinant of fungicidal efficacy.

Table 1: Relative Fungicidal Potency of Triadimenol Stereoisomers

| Diastereomer | Enantiomers | Relative Fungicidal Potency |

| Isomer A (trans) | (1R,2S) and (1S,2R) | High (primarily due to the (1S,2R) enantiomer) |

| Isomer B (cis) | (1R,2R) and (1S,2S) | Low |

This table illustrates the significant difference in fungicidal activity between the diastereomers of triadimenol, with Isomer A being the more active form.

Molecular Docking and Computational Studies of this compound Interactions with Fungal Enzymes

The primary mode of action for triazole fungicides like triadimenol is the inhibition of the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.

While extensive molecular docking and computational studies have been conducted on various triazole fungicides to understand their interaction with CYP51, specific and detailed studies focusing on this compound are not widely available in the public domain. However, general principles of triazole fungicide binding to CYP51 can be extrapolated to understand the likely interactions of Isomer B.

These studies typically reveal that the triazole moiety of the fungicide coordinates with the heme iron atom in the active site of CYP51. The substituents on the triazole ring, in this case, the p-chlorophenoxy and tert-butyl groups, engage in hydrophobic and van der Waals interactions with the amino acid residues lining the active site cavity.

The significantly lower fungicidal activity of this compound compared to Isomer A suggests a less optimal fit within the active site of CYP51. The cis-configuration of Isomer B may introduce steric hindrance or result in a conformation that does not allow for the key interactions necessary for potent inhibition. Computational modeling would be required to precisely determine the binding energies and specific amino acid interactions for the (1R,2R) and (1S,2S) enantiomers of this compound and to compare them with the highly active (1S,2R) isomer. Such studies would provide a molecular basis for the observed differences in fungicidal activity.

Influence of Substituent Effects on Biological Activity of Triadimenol Isomers

The biological activity of triadimenol isomers is significantly influenced by the nature and position of the chemical substituents. The key functional groups contributing to the activity of triadimenol are the 1,2,4-triazole (B32235) ring, the p-chlorophenyl group, and the tert-butyl moiety.

1,2,4-Triazole Ring: This heterocyclic ring is essential for the fungicidal activity of all triazole fungicides. The nitrogen atom at the 4-position of the triazole ring is crucial for coordinating with the heme iron of the CYP51 enzyme, which is the primary mechanism of inhibition.

p-Chlorophenyl Group: The presence of a halogenated phenyl ring is a common feature in many potent triazole fungicides. The chlorine atom at the para position influences the electronic properties of the ring and contributes to hydrophobic interactions within the active site of the target enzyme. The precise positioning of this group, as dictated by the stereochemistry at the chiral centers, is critical for optimal binding.

Tert-Butyl Group: This bulky, lipophilic group plays a significant role in anchoring the molecule within the hydrophobic regions of the CYP51 active site. Its size and shape are important for achieving a complementary fit.

Future Research Trajectories and Unexplored Scientific Frontiers

Sustainable Approaches for Fungal Management Incorporating Stereospecific Fungicide Principles

The pursuit of sustainable agricultural practices necessitates a critical re-evaluation of pesticide use, particularly for chiral compounds where stereoisomers can exhibit vastly different biological activities and environmental behaviors. Triadimenol (B1683232), a widely used triazole fungicide, exemplifies this principle, as its various stereoisomers possess significantly differing fungicidal potencies. Future research should focus on leveraging these stereospecific differences to develop more sustainable and environmentally benign fungal management strategies.

Stereoisomer-Specific Efficacy and Reduced Application Rates: Research has consistently shown that the fungicidal activity of Triadimenol isomers varies dramatically. For instance, one specific isomer, S,R-triadimenol, has been reported to be up to 1000 times more active against target fungi than other stereoisomers. Currently, Triadimenol is predominantly formulated as a racemic mixture, meaning it contains a blend of isomers, many of which contribute little to the desired fungicidal effect. This practice leads to the application of unnecessary chemical load, potentially increasing environmental exposure and non-target effects without enhancing disease control.

Reduced Environmental Impact and Integrated Pest Management (IPM): The application of single, highly active stereoisomers aligns with the core objectives of Integrated Pest Management (IPM), which emphasizes targeted control with minimal ecological disruption. By reducing the quantity of active ingredient needed, the environmental footprint of Triadimenol use can be substantially lowered. This includes decreasing the potential for soil and water contamination, reducing risks to non-target organisms (e.g., beneficial insects, aquatic life), and potentially slowing the development of fungicide resistance by applying a more specific mode of action.

Future research should prioritize:

Enantioselective Synthesis: Developing efficient, scalable, and cost-effective methods for the enantioselective synthesis of the most fungicidally active Triadimenol isomer(s).

Stereoisomer-Specific Risk Assessment: Conducting comprehensive studies to characterize the environmental fate, ecotoxicity, and non-target effects of individual Triadimenol isomers to ensure that the selected active isomer is indeed the most environmentally favorable.

Formulation Development: Creating stable and effective formulations of single-isomer Triadimenol products.

Field Efficacy Trials: Demonstrating the comparable or superior efficacy of single-isomer formulations at reduced application rates in real-world agricultural settings.

Illustrative Data Table: Comparative Efficacy and Application Rate Potential of Triadimenol Stereoisomers

The following table illustrates the potential benefits of utilizing stereospecific Triadimenol formulations, based on reported differences in isomer activity.

| Triadimenol Isomer/Mixture | Relative Fungicidal Potency (vs. most active isomer) | Potential Application Rate Reduction (vs. racemic mixture) | Sustainability Benefit |

| Racemic Triadimenol | 1x (as baseline) | 0% | Standard practice, but inefficient use of active isomer. |

| Isomer A (e.g., erythro) | 10x - 100x (variable) | 90% - 99% reduction in application rate | Significantly reduced chemical load, lower environmental impact, higher efficiency. |

| Isomer B (e.g., threo) | < 1x (less active) | N/A (not suitable for reduced application) | Inactive isomer application contributes to environmental load. |

| Specific Active Isomer | 1000x (e.g., S,R-Triadimenol) | Up to 99.9% reduction in application rate | Maximized efficacy with minimal chemical input, highest sustainability potential. |

Note: Relative potency and application rate reduction are illustrative, based on scientific literature, and would require specific validation for Triadimenol Isomer B.

By embracing stereospecific principles, the agricultural sector can move towards more precise, efficient, and environmentally responsible methods for fungal disease control, aligning with the goals of sustainable agriculture.

Q & A

Basic: What analytical methods are recommended for identifying and quantifying Triadimenol Isomer B in environmental samples?

Answer:

this compound can be analyzed using high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile-water (70:30 v/v) at 1.0 mL/min flow rate, coupled with UV detection at 220 nm. This method achieves a linear range of 5–50 mg/L (r² = 0.9997) and detection limits of 1.23 mg/L (LOD) and 4.12 mg/L (LOQ). For complex matrices like water, solid-phase extraction (SPE) with C18 columns is recommended, yielding a recovery rate of 94.24% (RSD = 5.41%, n=4) .

Basic: How can researchers ensure accurate detection of Isomer B given the prevalence of Isomer A in commercial standards?

Answer:

Calibrate analytical instruments (e.g., GC, HPLC) using authenticated Isomer B standards to avoid misidentification. Gas chromatography-mass spectrometry (GC-MS) is critical for distinguishing isomers: Isomer B exhibits distinct fragmentation patterns compared to Isomer A. For example, GC-FTIR with chemometric analysis (e.g., multivariate curve resolution) can resolve co-eluting isomers by leveraging wavenumber-specific responses .

Advanced: What experimental designs are suitable for studying metabolic pathways leading to this compound formation in plants?

Answer:

Use radiolabeled Triadimefon (precursor) in controlled hydroponic or soil systems to track metabolic conversion. Monitor metabolite ratios (A:B) over time using HPLC or GC-MS. Studies show Triadimenol Isomer A dominates in plants (A:B = 1:1 to 3:1), but environmental factors (e.g., pH, microbial activity) may alter isomerization. Include triplicate experiments and validate findings with secondary methods like NMR or isotopic tracing .

Advanced: How can researchers resolve contradictions in isomer ratio data across studies?

Answer:

Discrepancies often arise from differences in plant species, soil microbiota, or extraction protocols . Standardize conditions by:

- Using sterile soil to minimize microbial interference.

- Controlling pH (optimal range: 6.0–7.0 for Triadimefon metabolism).

- Validating extraction efficiency with spike-and-recovery tests (e.g., 80–120% recovery). Cross-reference data with EPA or FAO/WHO reports to identify systemic biases .

Advanced: What methodologies are effective for studying environmental fate and isomer interconversion of Triadimenol?

Answer:

Employ dynamic GC-FTIR systems to track isomerization under varying temperatures (e.g., 25–60°C) and flow rates. For field studies, combine remote sensing (e.g., raster/vector isomer data for spatial analysis) with soil/water sampling. Use time-series HPLC to monitor degradation kinetics and validate models with EPA-registered reference materials .

Basic: How should researchers validate analytical methods for this compound in compliance with regulatory standards?

Answer:

Follow ICH guidelines for method validation:

- Linearity : Test ≥5 concentrations (e.g., 1–50 mg/L).

- Precision : Perform triplicate runs with ≤5% RSD.

- Accuracy : Report recovery rates (e.g., 94.24% ± 5.41%).

- Specificity : Confirm no interference from Isomer A using GC-MS spectral libraries. Document uncertainties (e.g., ±0.1°C for column temperature) .

Advanced: How can conflicting toxicity data for this compound be addressed in risk assessments?

Answer:

Conduct species-specific toxicity assays (e.g., Daphnia magna for aquatic toxicity) under controlled isomer ratios. Compare results with EPA’s risk thresholds (e.g., LC₅₀ values). Use probabilistic modeling to account for environmental variability. Submit data gaps (e.g., chronic exposure effects) to regulatory bodies for prioritization .

Basic: What are best practices for replicating published studies on this compound?

Answer:

- Detailed Protocols : Ensure methods specify column type (e.g., C18), mobile phase ratios, and instrument settings.

- Replicates : Perform ≥3 independent trials.

- Data Transparency : Share raw chromatograms and spectral libraries. Cross-validate with open-access databases like NIST Chemistry WebBook .

Advanced: How can researchers optimize experimental conditions to minimize isomer degradation during analysis?

Answer:

- Storage : Keep samples at 0–6°C to prevent thermal degradation.

- Sample Prep : Use acidified solvents (pH 4.0) to stabilize Triadimenol.

- Instrument Calibration : Pre-equilibrate GC ovens to avoid temperature-induced isomerization .

Basic: What criteria should guide literature review for this compound research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.